(Z,E)-9,12-Tetradecadienyl acetate

Beschreibung

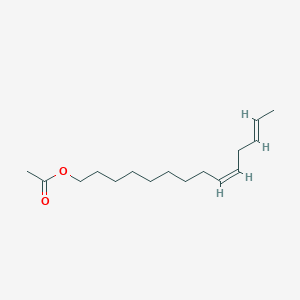

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(9Z,12E)-tetradeca-9,12-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4,6-7H,5,8-15H2,1-2H3/b4-3+,7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGJZGSVLNSDPG-FDTUMDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC=CCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C/C=C\CCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858786 | |

| Record name | 9,12-Tetradecadien-1-yl, acetate, (Z,E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30507-70-1, 31654-77-0 | |

| Record name | (Z,E)-9,12-Tetradecadienyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30507-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Tetradecadien-1-ol, 1-acetate, (9Z,12E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,12-Tetradecadien-1-yl, acetate, (Z,E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z,E)-tetradeca-9,12-dienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,12-Tetradecadien-1-ol, 1-acetate, (9Z,12E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Acetoxy-9,12-tetradecadien-1-ol, (9Z,12E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS2X7V6P8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Z,E)-9,12-Tetradecadienyl Acetate: A Technical Guide to its Role as a Sex Pheromone in Plodia interpunctella

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Indian Meal Moth, Plodia interpunctella, is a significant pest of stored food products worldwide. Control and monitoring of this pest heavily rely on understanding its chemical ecology, particularly the mechanisms governing its reproductive behavior. The primary component of the female-produced sex pheromone, (Z,E)-9,12-tetradecadienyl acetate (Z9,E12-14:OAc), plays a crucial role in attracting males for mating. This technical guide provides an in-depth overview of the biosynthesis of this key pheromone component, its perception by the male moth, and the behavioral responses it elicits. Detailed experimental protocols and quantitative data are presented to facilitate further research and the development of effective pest management strategies.

Pheromone Composition and Biosynthesis

The sex pheromone of Plodia interpunctella is a blend of several compounds, with this compound being the major and most active component. Other minor components identified in the pheromone gland include (Z,E)-9,12-tetradecadienal and (Z,E)-9,12-tetradecadienol.

The biosynthesis of Z9,E12-14:OAc in the female pheromone gland is a multi-step process regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). The pathway begins with acetyl-CoA and proceeds through fatty acid synthesis to produce palmitic acid. A series of desaturation and chain-shortening steps, catalyzed by specific enzymes, leads to the formation of the final pheromone component.

Pheromone Biosynthesis Signaling Pathway

The production of Z9,E12-14:OAc is initiated by the release of PBAN from the subesophageal ganglion, which binds to its receptor on the pheromone gland cells. This binding event triggers a signal transduction cascade that ultimately activates the key enzymes involved in the biosynthetic pathway.

Pheromone Perception and Olfactory Signaling

Male P. interpunctella detect the female-produced pheromone using specialized olfactory receptor neurons housed in long sensilla trichodea on their antennae. The binding of Z9,E12-14:OAc to a specific odorant receptor initiates a signal transduction cascade that leads to the depolarization of the neuron and the generation of an action potential.

Olfactory Signal Transduction Pathway

The binding of the pheromone molecule, facilitated by an odorant-binding protein, to the odorant receptor complex triggers the opening of an ion channel, leading to an influx of cations and subsequent neural signaling.

Behavioral Responses to this compound

The perception of Z9,E12-14:OAc by male P. interpunctella elicits a characteristic sequence of behaviors, including activation, upwind flight, and landing near the pheromone source. In females, exposure to the synthetic pheromone can lead to autodetection, resulting in altered behaviors such as changes in calling (pheromone-releasing) posture, walking, and cleaning activities.

Quantitative Behavioral Data

The following tables summarize the behavioral responses of two different strains of female P. interpunctella (Agronomy and RC) to the synthetic sex pheromone.

Table 1: Effect of Pheromone Exposure on Female Calling Behavior

| Strain | Treatment | Mean Calling Duration (s) ± SE |

| Agronomy | Control | 241.98 ± 48.91 |

| Agronomy | Pheromone | 404.98 ± 48.91 |

| RC | Control | 393.52 ± 48.91 |

| RC | Pheromone | 152.52 ± 48.91 |

Table 2: Effect of Pheromone Exposure on Female Walking and Cleaning Behavior

| Strain | Treatment | Mean Walking Time (s) ± SE | Mean Cleaning Time (s) ± SE |

| Agronomy | Control | 150.2 ± 15.1 | 85.3 ± 9.8 |

| Agronomy | Pheromone | 98.7 ± 14.8 | 120.1 ± 9.6 |

| RC | Control | 185.6 ± 14.8 | 75.4 ± 9.6 |

| RC | Pheromone | 110.9 ± 14.6 | 115.2 ± 9.5 |

Experimental Protocols

Pheromone Gland Extraction and GC-MS Analysis

This protocol describes the extraction and quantification of pheromone components from a single female P. interpunctella pheromone gland.

Workflow Diagram

Methodology

-

Insect Preparation: Select a 2- to 3-day-old virgin female P. interpunctella during its calling period (typically in the scotophase).

-

Gland Dissection: Excise the terminal abdominal segments containing the pheromone gland under a stereomicroscope.

-

Extraction: Immediately place the excised gland in a microvial containing 20 µL of hexane and an internal standard (e.g., 10 ng of tetradecyl acetate). Gently agitate for 5 minutes.

-

Sample Preparation: Remove the gland tissue and concentrate the hexane extract to approximately 2 µL under a gentle stream of nitrogen.

-

GC-MS Analysis: Inject 1 µL of the concentrated extract into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program: Start at 60°C for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

-

MS Parameters: Operate in electron impact (EI) mode at 70 eV. Scan from m/z 40 to 450.

-

-

Quantification: Identify pheromone components based on their retention times and mass spectra compared to synthetic standards. Quantify the amount of each component by comparing its peak area to that of the internal standard.

Electroantennography (EAG)

EAG is used to measure the electrical response of the whole antenna to volatile stimuli.

Methodology

-

Antenna Preparation: Excise an antenna from a male P. interpunctella at its base. Mount the antenna between two glass capillary electrodes filled with an electrolyte solution (e.g., 0.1 M KCl).

-

Stimulus Delivery: Deliver a continuous charcoal-filtered and humidified air stream over the antenna. Introduce a puff of air (0.5 s duration) carrying a known concentration of the test compound (dissolved in a solvent and applied to a filter paper strip inside a Pasteur pipette) into the continuous air stream.

-

Data Recording: Record the potential difference between the two electrodes using an EAG amplifier. The negative deflection in the baseline potential following stimulation is the EAG response.

-

Data Analysis: Measure the amplitude of the EAG response (in mV). Normalize responses to a standard compound (e.g., a known concentration of Z9,E12-14:OAc) to allow for comparisons across preparations.

Behavioral Assays

Behavioral responses of P. interpunctella to pheromone stimuli are typically observed in a wind tunnel.

Methodology

-

Insect Acclimation: Place individual male moths in small cages and acclimate them to the experimental conditions (e.g., 25°C, 60% RH, specific light intensity) for at least 30 minutes.

-

Pheromone Source: Place a rubber septum or filter paper loaded with a known amount of the synthetic pheromone at the upwind end of the wind tunnel.

-

Observation: Release a single male moth at the downwind end of the tunnel and record its behavior for a set period (e.g., 5 minutes).

-

Behavioral Parameters: Score the following behaviors:

-

Activation: Time to initiate wing fanning and take-off.

-

Upwind Flight: Whether the moth flies upwind towards the pheromone source.

-

Source Contact: Whether the moth lands on or near the pheromone source.

-

Conclusion

This compound is a critical semiochemical in the life cycle of Plodia interpunctella. A thorough understanding of its biosynthesis, perception, and the behavioral responses it mediates is essential for the development of effective and environmentally benign pest management strategies. The data and protocols presented in this guide provide a foundation for further research into the chemical ecology of this important pest and can aid in the design and optimization of pheromone-based control methods such as mating disruption and mass trapping.

An In-depth Technical Guide to the Biosynthesis of (Z,E)-9,12-Tetradecadienyl Acetate in Moths

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z,E)-9,12-Tetradecadienyl acetate (ZETA) is a critical sex pheromone component for numerous moth species, including significant agricultural and stored-product pests like the beet armyworm (Spodoptera exigua) and the almond moth (Ephestia cautella).[1][2][3] Understanding its biosynthetic pathway is paramount for developing novel and sustainable pest management strategies, such as mating disruption and the bio-production of pheromones in engineered organisms. This guide provides a detailed technical overview of the core biosynthetic pathway of ZETA, focusing on the key enzymatic steps, quantitative data on enzyme activity, and the experimental protocols used to elucidate this pathway.

The Core Biosynthetic Pathway

The biosynthesis of ZETA is a multi-step enzymatic process that occurs within the pheromone glands of female moths.[4] It begins with a common fatty acid precursor, palmitic acid (a saturated 16-carbon fatty acid), and proceeds through a series of desaturations, chain-shortening, reduction, and acetylation to yield the final active pheromone component. The pathway is tightly regulated, often under the control of the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[5]

The key steps are as follows:

-

Δ11 Desaturation: The process initiates with the introduction of a double bond at the 11th carbon position of palmitoyl-CoA (the activated form of palmitic acid). This reaction is catalyzed by a Δ11-desaturase , a type of fatty-acyl-CoA desaturase, to produce (Z)-11-hexadecenoic acid.[3]

-

Chain Shortening (β-Oxidation): The newly formed (Z)-11-hexadecenoic acid undergoes limited chain shortening via β-oxidation. This process removes two carbons from the carboxylic end of the fatty acid, resulting in the formation of (Z)-9-tetradecenoic acid.[3]

-

Δ12 Desaturation: This is the most critical and unique step in the formation of ZETA. A specialized Δ12-desaturase introduces a second double bond at the 12th position of (Z)-9-tetradecenoic acid. This creates the characteristic conjugated diene system, (Z,E)-9,12-tetradecadienoic acid.[2][3] This enzyme is of significant interest as Δ12-desaturases are uncommon in animals.

-

Reduction: The carboxylic acid group of (Z,E)-9,12-tetradecadienoic acid is then reduced to a primary alcohol. This reaction is carried out by a fatty acyl reductase (FAR) , yielding (Z,E)-9,12-tetradecadien-1-ol.[1]

-

Acetylation: In the final step, an acetyl group is transferred from acetyl-CoA to the hydroxyl group of the fatty alcohol. This esterification is catalyzed by an acetyltransferase , producing the final pheromone component, this compound.[1]

Data Presentation: Enzyme Specificity and Activity

While detailed enzyme kinetic parameters (Km, Vmax) for the specific enzymes in the ZETA pathway of S. exigua or E. cautella are not extensively documented in publicly available literature, functional characterization through heterologous expression provides significant insights into their substrate specificity and product profiles. The following tables summarize the available quantitative and qualitative data derived from such studies.

Table 1: Substrate Specificity of a Multi-Functional Δ11/Δ12-Desaturase from Spodoptera exigua (SexiDes5)

This enzyme demonstrates the crucial dual functionality required for ZETA biosynthesis.

| Substrate Provided to Yeast Culture | Primary Product(s) Detected | Desaturase Activity | Relative Product Abundance (%) | Reference |

| Palmitic Acid (16:0) | (Z)-11-Hexadecenoic acid (Z11-16:Acid) | Δ11-Desaturation | High | [2] |

| (Z)-9-Tetradecenoic acid (Z9-14:Acid) | (Z,E)-9,12-Tetradecadienoic acid (Z9,E12-14:Acid) | Δ12-Desaturation | Moderate | [2] |

Note: Relative abundance is inferred from chromatograms presented in the source material. Precise percentage conversions are often not reported.

Table 2: Substrate Specificity of Fatty Acyl Reductases (FARs) from Spodoptera exigua

S. exigua possesses multiple FARs with differing substrate preferences, which contributes to the final blend of pheromone components.

| Enzyme | Substrate(s) Tested in Yeast | Product(s) | Substrate Preference | Reference |

| SexpgFAR I | C16 Acyls | C16 Alcohols | High specificity for C16 substrates | [6] |

| C14 Acyls | C14 Alcohols | Low to no activity | [6] | |

| SexpgFAR II | C14 Acyls | C14 Alcohols | Broad selectivity for C14 substrates | [6] |

| C16 Acyls | C16 Alcohols | Low activity | [6] |

Note: The specific activity on (Z,E)-9,12-tetradecadienoyl-CoA has been demonstrated, with SexipgFARII being the primary reductase for C14 precursors.[1]

Table 3: Activity of Acetyltransferase

While a specific acetyltransferase from E. cautella or S. exigua has not been fully characterized, studies have successfully used a yeast acetyltransferase (ATF1) to complete the biosynthetic pathway, demonstrating its high efficiency in the final step.

| Enzyme | Substrate | Product | Efficacy | Reference |

| Yeast ATF1 | (Z,E)-9,12-Tetradecadien-1-ol | This compound | Very Active | [1] |

Experimental Protocols

The elucidation of the ZETA biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Functional Characterization of Desaturase Genes in Yeast

This protocol is used to determine the function of a candidate desaturase gene identified from pheromone gland transcriptome analysis.

-

Gene Cloning and Vector Construction:

-

Isolate total RNA from the pheromone glands of 1-2 day old female moths.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full open reading frame (ORF) of the candidate desaturase gene using specific primers.

-

Clone the amplified ORF into a yeast expression vector (e.g., pYEX-CHT).

-

-

Yeast Transformation:

-

Transform a suitable strain of Saccharomyces cerevisiae (often a strain deficient in its own desaturases, like the ole1 mutant) with the expression vector containing the desaturase gene.

-

Select for transformed yeast colonies on appropriate selection media.

-

-

Yeast Culture and Substrate Feeding:

-

Culture the transformed yeast in an appropriate medium.

-

Induce the expression of the desaturase gene (e.g., with copper sulfate for the CUP1 promoter).

-

Supplement the culture medium with potential fatty acid substrates (e.g., palmitic acid, (Z)-9-tetradecenoic acid) to test the enzyme's activity.

-

-

Lipid Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Perform saponification and methylation of the total fatty acids to convert them to fatty acid methyl esters (FAMEs).

-

Extract the FAMEs with a non-polar solvent like hexane.

-

Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products of the desaturase reaction.[2]

-

To confirm the position of the new double bond, the FAMEs can be derivatized with dimethyl disulfide (DMDS) prior to GC-MS analysis.

-

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique is used to identify which compounds in a complex mixture (like a gland extract or yeast culture extract) are biologically active, i.e., detected by the male moth's antenna.

-

Sample Preparation: Prepare a hexane extract of the pheromone gland or the engineered yeast culture.

-

GC-EAD System Setup:

-

The GC is equipped with a column effluent splitter that divides the flow between two detectors: a standard Flame Ionization Detector (FID) and the EAD.

-

The EAD setup consists of a male moth antenna mounted between two electrodes, which are connected to an amplifier.

-

-

Analysis:

-

Inject the sample into the GC.

-

As compounds elute from the GC column, they are simultaneously detected by the FID (producing a chromatogram) and passed over the moth antenna.

-

When an olfactorily active compound elutes, it elicits a nerve impulse from the antenna, which is recorded as a peak on the EAD trace.

-

-

Data Interpretation: By aligning the FID chromatogram with the EAD trace, peaks in the sample that elicit an antennal response can be identified. This confirms the biological relevance of the biosynthesized compounds.[1]

Conclusion and Future Directions

The biosynthetic pathway of this compound is a well-defined process involving a conserved set of enzyme families, albeit with unique specificities. The discovery of a multi-functional desaturase capable of both Δ11 and Δ12 desaturation in Spodoptera species is a key finding. While qualitative and semi-quantitative data have robustly confirmed the function of these enzymes, a gap remains in the literature regarding detailed kinetic characterization. Future research focusing on the purification of these enzymes and subsequent in-depth kinetic analysis would provide invaluable data for optimizing the bio-production of ZETA in heterologous systems like yeast or plants. Such advancements are crucial for the development of cost-effective and environmentally benign next-generation pest control solutions.

References

- 1. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multi-Functional Desaturases in Two Spodoptera Moths with ∆11 and ∆12 Desaturation Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of pheromone biosynthesis in moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openagrar.de [openagrar.de]

Unveiling the Chemical Signature: A Technical Guide to the Identification of (Z,E)-9,12-Tetradecadienyl Acetate in Stored-Product Moths

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and analysis of (Z,E)-9,12-tetradecadienyl acetate, a critical sex pheromone component in numerous species of stored-product moths. Understanding the precise composition and biosynthesis of this pheromone is paramount for developing effective and targeted pest management strategies, including mating disruption and mass trapping, as well as for fundamental research into insect chemical communication.

Introduction

This compound (ZETA) is the major and most attractive sex pheromone component for a variety of economically significant stored-product moths.[1][2] These pests, including the Indian Meal Moth (Plodia interpunctella), the Almond Moth (Cadra cautella), the Mediterranean Flour Moth (Ephestia kuehniella), and the Tobacco Moth (Ephestia elutella), cause considerable damage to stored grains, processed foods, and other commodities.[3][4][5] The identification and synthesis of their sex pheromones have paved the way for innovative and environmentally benign pest control methods.[6] This guide details the experimental protocols for the extraction, identification, and quantification of ZETA and its associated pheromone blend components, and presents the available quantitative data for key species.

Pheromone Composition in Key Stored-Product Moths

The sex pheromone of stored-product moths is often a precise blend of several compounds, with ZETA typically being the most abundant and active component. The specific ratio of these components is crucial for species-specific communication and optimal male attraction.

| Moth Species | Scientific Name | Pheromone Components | Ratio | Reference(s) |

| Almond Moth | Cadra cautella | This compound (ZETA) | 14 | [2] |

| (Z)-9-tetradecenyl acetate (ZTA) | 1 | [2] | ||

| Indian Meal Moth | Plodia interpunctella | This compound | 7 | [7] |

| (Z,E)-9,12-tetradecadienol | 3 | [7] | ||

| (Z,E)-9,12-tetradecadienal | Present | [3] | ||

| (Z)-9-tetradecenyl acetate | Present | [3] | ||

| Mediterranean Flour Moth | Ephestia kuehniella | This compound | Major Component | [4] |

| Tobacco Moth | Ephestia elutella | This compound | Major Component | [8] |

| (Z,E)-9,12-tetradecadien-1-ol | Minor Component | [8] |

Table 1: Composition of the sex pheromone blend in key stored-product moth species. The ratios indicate the relative abundance of the major components.

Quantitative Analysis of Pheromone Gland Content in Cadra cautella

Detailed studies on the Almond Moth, Cadra cautella, have provided quantitative data on the pheromone content within the female gland. The titers of the two main components, ZETA and (Z)-9-tetradecenyl acetate (ZTA), can vary with the age of the female and the time of day (photoperiod).

| Pheromone Component | Mean Titer (ng ± SE) - 1 day old female | Reference(s) |

| This compound (ZETA) | 8.7 ± 0.46 to 21 ± 1.0 | [1] |

| (Z)-9-tetradecenyl acetate (ZTA) | 2.0 ± 0.14 to 2.9 ± 0.15 | [1] |

Table 2: Mean titers of the major sex pheromone components in the glands of 1-day-old female Cadra cautella. The range reflects variations observed under different conditions.

Experimental Protocols

The identification of ZETA in stored-product moths involves a series of meticulous experimental procedures, from the careful extraction of the pheromone from the female gland to its sophisticated analysis using chromatographic and spectrometric techniques.

Pheromone Extraction

The sex pheromone is typically extracted from the pheromone glands located at the abdominal tip of virgin female moths.

Materials:

-

Virgin female moths (2-5 days old)

-

Dissecting scissors and forceps

-

Glass vials

-

Hexane (High-purity, for residue analysis)

-

Micropipette

Procedure:

-

Select virgin female moths, typically 2 to 5 days after emergence, as this is when pheromone production is often at its peak.

-

During the scotophase (dark period), carefully excise the abdominal tips containing the pheromone glands using fine dissecting scissors.

-

Immediately place the excised glands into a glass vial containing a small volume of high-purity hexane (e.g., 100 µL per 10 glands).

-

Allow the extraction to proceed for at least 30 minutes at room temperature.[9]

-

Carefully transfer the hexane extract to a clean vial for analysis, avoiding any tissue debris.

-

The extract can be concentrated under a gentle stream of nitrogen if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique used to separate and identify the chemical components of the pheromone extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for separating fatty acid derivatives (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 200°C at 10°C/min.

-

Ramp to 290°C at 8°C/min, hold for 5 minutes.[11]

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

Procedure:

-

Inject a small volume (e.g., 1 µL) of the pheromone extract into the GC-MS system.

-

The compounds are separated based on their boiling points and interaction with the column's stationary phase.

-

As each compound elutes from the column, it is ionized and fragmented in the mass spectrometer.

-

The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparing it to a spectral library (e.g., NIST) and authentic standards.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a highly sensitive technique that uses a male moth's antenna as a biological detector to identify which compounds in the pheromone extract are biologically active.[12][13]

Instrumentation:

-

Gas chromatograph with a flame ionization detector (FID).

-

Effluent splitter to direct the column outflow to both the FID and the EAD setup.

-

Electroantennography setup, including an excised male moth antenna mounted between two electrodes, an amplifier, and a data acquisition system.

Procedure:

-

Anesthetize a male moth and carefully excise one of its antennae.

-

Mount the antenna between two electrodes using conductive gel.

-

Inject the pheromone extract into the GC. The effluent from the GC column is split, with one portion going to the FID and the other passing over the mounted antenna.

-

The FID produces a chromatogram showing all the volatile compounds in the extract.

-

Simultaneously, the EAD system records any electrical potential changes (depolarizations) in the antenna. A response in the EAD trace that coincides with a peak in the FID chromatogram indicates that the corresponding compound is biologically active.[14]

Biosynthesis of this compound

The biosynthesis of ZETA in moths is a multi-step enzymatic process that begins with common fatty acid precursors.[15] Understanding this pathway is crucial for potential biotechnological production of this pheromone.

The biosynthesis of ZETA typically starts with palmitic acid (16:Acid). A series of desaturation and chain-shortening steps, catalyzed by specific enzymes like desaturases and beta-oxidation enzymes, leads to the formation of (Z,E)-9,12-tetradecenoic acid. This fatty acid is then reduced to the corresponding alcohol and finally acetylated to form the final pheromone component, this compound.

Conclusion

The precise identification and quantification of this compound and its associated pheromone components in stored-product moths are fundamental to developing effective and sustainable pest management strategies. The methodologies outlined in this guide, from pheromone extraction to advanced analytical techniques like GC-MS and GC-EAD, provide a robust framework for researchers in this field. Further research to elucidate the exact pheromone blend ratios and titers in a wider range of stored-product moth species will enhance the efficacy of pheromone-based control tactics and deepen our understanding of insect chemical ecology.

References

- 1. Heritable variation in the sex pheromone of the almond moth, Cadra cautella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Evaluation of long-term mating disruption of Ephestia kuehniella and Plodia interpunctella (Lepidoptera: Pyralidae) in indoor storage facilities by pheromone traps and monitoring of relative aerial concentrations of pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ento.psu.edu [ento.psu.edu]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. academic.oup.com [academic.oup.com]

- 9. ento.psu.edu [ento.psu.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Female moth pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatography-electroantennogram detection gc-ead: Topics by Science.gov [science.gov]

- 15. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Electroantennography (EAG) Detection of (Z,E)-9,12-Tetradecadienyl Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Electroantennography (EAG) in the detection and analysis of (Z,E)-9,12-Tetradecadienyl acetate. This long-chain acetate ester is a significant semiochemical, acting as a major sex pheromone component for numerous lepidopteran species, making its sensitive and specific detection crucial for pest management strategies and the development of novel attractants or repellents.

Introduction to Electroantennography (EAG)

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of an insect's antenna to volatile chemical stimuli. The antenna, the primary olfactory organ in most insects, is covered in sensory hairs called sensilla, which house olfactory receptor neurons (ORNs). When odorant molecules, such as this compound, bind to receptors on these neurons, they trigger a depolarization that can be measured as a change in electrical potential between the base and the tip of the antenna. The magnitude of this EAG response is generally proportional to the intensity of the stimulus and the sensitivity of the antenna to the specific compound. This technique is widely employed for screening the biological activity of pheromones and other semiochemicals.[1][2]

Quantitative EAG Response Data

The following table summarizes representative quantitative EAG data for moth species known to respond to this compound or its analogues. It is important to note that EAG responses can vary based on factors such as insect age, sex, physiological state, and the specific experimental conditions.

| Insect Species | Compound | EAG Response (mV, mean ± SE) | Notes | Reference |

| Euzophera pyriella (male) | (Z,E)-9,12-Tetradecadien-1-ol | 0.48 ± 0.04 | This is the alcohol form of the target compound, which elicited the strongest EAG response among the tested compounds. | [3][4] |

| Spodoptera exigua (male) | This compound | Distinct Antennal Response | The yeast-produced pheromone elicited a clear response in GC-EAD analysis. | [5] |

| Plodia interpunctella (male) | This compound | Strong Antennal Response | The yeast-produced pheromone elicited a strong response in GC-EAD analysis. | [5] |

Experimental Protocols

I. Preparation of Stimulus

-

Pheromone Standard Preparation :

-

Obtain a high-purity standard of this compound.

-

Prepare a stock solution of 1 mg/mL in a high-purity volatile solvent such as hexane or pentane.

-

From the stock solution, create a serial dilution to obtain a range of concentrations for dose-response experiments (e.g., 10 ng/µL, 1 ng/µL, 0.1 ng/µL).

-

Store all solutions at -20°C in airtight vials to prevent degradation and evaporation.

-

-

Stimulus Cartridge Preparation :

-

Cut a small piece of filter paper (e.g., 1 cm x 2 cm).

-

Apply 10 µL of the desired pheromone dilution onto the filter paper.

-

Allow the solvent to evaporate for approximately 30-60 seconds.

-

Insert the filter paper into a clean Pasteur pipette or a specialized stimulus cartridge.

-

Seal the ends of the pipette with parafilm to prevent premature release of the pheromone. Prepare cartridges immediately before use for best results.

-

II. Insect Preparation and EAG Recording

-

Insect Selection :

-

Use sexually mature male moths, typically 2-5 days post-eclosion, as they exhibit the highest sensitivity to female sex pheromones.

-

To ensure responsiveness, insects should be kept under appropriate light, temperature, and humidity conditions, and ideally dark-adapted for at least 30 minutes prior to the experiment.

-

-

Antenna Excision and Mounting :

-

Anesthetize the insect by chilling it on ice or using brief exposure to CO2.

-

Carefully excise one antenna at its base using micro-scissors.

-

Immediately mount the antenna between two electrodes. This can be achieved by inserting the base of the antenna into a glass capillary electrode filled with an electrolyte solution (e.g., Ringer's solution) and making contact with the distal tip using a second electrode, also with electrolyte. Alternatively, conductive gels can be used to establish contact.[2]

-

-

EAG Recording Setup :

-

The mounted antenna should be placed under a continuous stream of humidified, purified air (e.g., passed through activated charcoal) to keep the preparation viable and to act as a carrier for the stimulus.

-

The electrodes are connected to a high-impedance preamplifier, which in turn is connected to a main amplifier and a data acquisition system (e.g., a computer with appropriate software).

-

-

Stimulus Delivery and Data Acquisition :

-

Position the tip of the stimulus cartridge into a small hole in the main airline tube, close to the antenna preparation.

-

Deliver a puff of air (typically 0.5-1 second) through the stimulus cartridge, which will carry the pheromone molecules over the antenna.

-

Record the resulting depolarization (EAG response) for several seconds.

-

Allow a sufficient recovery period between stimulations (e.g., 30-60 seconds) to prevent receptor adaptation.

-

Present the stimuli in a randomized order, from lower to higher concentrations, to minimize adaptation effects.

-

Include a control stimulus (solvent only) to ensure that the observed responses are due to the pheromone and not the solvent or mechanical stimulation.

-

III. Data Analysis

-

Measurement : The amplitude of the EAG response is measured as the maximum negative deflection (in millivolts, mV) from the baseline.

-

Normalization : To account for variability in antenna preparations, responses can be normalized. This is often done by expressing the response to a test compound as a percentage of the response to a standard reference compound (e.g., a known potent pheromone component for that species).

-

Dose-Response Curves : By plotting the EAG response amplitude against the logarithm of the stimulus concentration, a dose-response curve can be generated to determine the detection threshold and the concentration at which the response saturates.

Visualizations

Insect Olfactory Signaling Pathway

Caption: Insect olfactory signaling pathway for pheromone detection.

Experimental Workflow for EAG

Caption: General experimental workflow for Electroantennography (EAG).

References

- 1. Electroantennography - Wikipedia [en.wikipedia.org]

- 2. ockenfels-syntech.com [ockenfels-syntech.com]

- 3. researchgate.net [researchgate.net]

- 4. (Z,E)-9,12-Tetradecadien-1-ol: a Major Sex Pheromone Component of Euzophera pyriella (Lepidoptera: Pyralididae) in Xinjiang, China | Florida Entomologist [journals.flvc.org]

- 5. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Formulation of Slow-Release Dispensers for (Z,E)-9,12-Tetradecadienyl Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the formulation of various slow-release dispensers for (Z,E)-9,12-Tetradecadienyl acetate (ZETA), a key pheromone component for several insect pests, including the Indian meal moth (Plodia interpunctella). The protocols cover traditional dispensers like rubber septa and polyethylene vials, as well as innovative biodegradable alternatives such as oleogels and injection-molded granules.

Overview of Slow-Release Dispenser Technologies

Slow-release dispensers are critical for the effective use of semiochemicals like ZETA in integrated pest management (IPM) programs. The ideal dispenser protects the pheromone from environmental degradation while releasing it at a consistent, optimal rate over a prolonged period. The choice of dispenser technology depends on factors such as the target insect, environmental conditions, desired release profile, and cost.

Commonly Used Dispenser Types:

-

Rubber Septa: Porous rubber stoppers impregnated with the pheromone. They are widely used due to their simplicity and low cost.

-

Polyethylene Vials: Small plastic vials containing the liquid pheromone, which is released through the semi-permeable walls of the vial.

-

Polymeric Matrices: Dispensers where the pheromone is incorporated into a polymer matrix, and its release is controlled by diffusion through the polymer.

-

Biodegradable Oleogels: A newer, environmentally friendly option where the pheromone is entrapped within a gelled oil matrix.

-

Injection-Molded Biodegradable Granules: Pheromone-impregnated biodegradable materials, such as starch-based polymers, that are formed into granules.

Experimental Protocols

Formulation of Rubber Septa Dispensers

This protocol describes the preparation of rubber septa dispensers by passive absorption of a ZETA solution.

Materials:

-

This compound (ZETA)

-

Red rubber septa

-

Hexane (HPLC grade)

-

Glass vials with caps

-

Micropipette

-

Forceps

-

Fume hood

Protocol:

-

Septa Preparation: Place the required number of rubber septa in a beaker and wash them with hexane to remove any surface contaminants. Allow the septa to air-dry completely in a fume hood.

-

Pheromone Solution Preparation: Prepare a stock solution of ZETA in hexane at the desired concentration (e.g., 10 mg/mL).

-

Loading the Septa: Place one clean, dry septum into each glass vial. Using a micropipette, carefully apply a specific volume of the ZETA stock solution directly onto the septum. The loading dose can be varied by adjusting the volume or concentration of the solution.

-

Solvent Evaporation: Leave the vials uncapped in a fume hood for at least one hour to allow for the complete evaporation of the hexane.

-

Storage: Once the solvent has evaporated, cap the vials and store them at -20°C until use.

Formulation of Biodegradable Oleogel Dispensers

This protocol details the formulation of a biodegradable oleogel dispenser for the controlled release of ZETA. This method involves the incorporation of the pheromone during the gel preparation.

Materials:

-

This compound (ZETA)

-

Soybean oil

-

Ethyl cellulose

-

Beaker

-

Hot plate with magnetic stirrer

-

Cylindrical molds

Protocol:

-

Oleogel Preparation: In a beaker, combine soybean oil and ethyl cellulose in a 1:1 ratio.

-

Heating and Mixing: Heat the mixture to 150°C on a hot plate with continuous stirring until the ethyl cellulose is completely solubilized.

-

Pheromone Incorporation: Reduce the temperature slightly and add ZETA to the oleogel mixture at a concentration of 0.15% (w/w). Mix for an additional 2 minutes to ensure uniform dispersion.[1]

-

Molding: Pour the hot oleogel mixture into cylindrical molds.

-

Solidification and Cutting: Allow the oleogel to cool and solidify at room temperature. Once solid, the dispensers can be cut to the desired dimensions (e.g., 1 cm diameter and 2 cm height).[1]

Formulation of Injection-Molded Biodegradable Granule Dispensers

This protocol provides a conceptual lab-scale method for preparing biodegradable dispensers by impregnating a starch-based polymer with ZETA, followed by molding. This is adapted from industrial-scale patent descriptions.

Materials:

-

This compound (ZETA)

-

Biodegradable thermoplastic starch granules (e.g., corn starch-based)

-

Suitable solvent for ZETA (e.g., a high-boiling point ester)

-

Laboratory-scale mixer or blender

-

Laboratory-scale injection molder or a press with a heated mold

-

Stabilizers and antioxidants (optional)

Protocol:

-

Pheromone Solution Preparation: Dissolve ZETA in a minimal amount of a suitable solvent. If desired, add stabilizers or antioxidants to the solution.

-

Impregnation of Granules: Place the biodegradable starch granules in the mixer. Slowly add the pheromone solution while continuously mixing to ensure even coating and absorption. The final pheromone content should be between 0.5% and 2% by weight.

-

Drying (if necessary): If a volatile solvent was used, allow the impregnated granules to dry completely.

-

Molding: Heat the laboratory-scale injection molder or press to a temperature range of 100°C to 200°C.

-

Forming the Dispensers: Introduce the pheromone-impregnated granules into the molding equipment to form dispensers of the desired shape and size (e.g., spirals, hooks, or pellets). The thickness of the material will influence the release rate, with diameters of 2-5 mm being a typical range.

-

Cooling and Storage: Allow the molded dispensers to cool completely before packaging them in airtight containers for storage.

Data Presentation

The following table summarizes the performance of different dispenser types for the release of pheromones relevant to Plodia interpunctella. While direct comparative release rate data for ZETA across all dispenser types is limited in the literature, the table provides an overview of their characteristics and observed efficacy.

| Dispenser Type | Pheromone Loading | Carrier Material | Release Kinetics | Observed Efficacy (Trap Catches) | Advantages | Disadvantages |

| Silicone-based Dispenser | 0.15 wt% ZETA | Silicone | First-order (typical) | Effective in attracting P. interpunctella for up to 90 days.[1][2] | Low cost, durable, established technology. | Not biodegradable, potential for environmental pollution.[1][2] |

| Oleogel Dispenser | 0.15 wt% ZETA | Soybean oil and ethyl cellulose | Controlled release | No statistically significant difference in efficacy compared to silicone dispensers over 90 days.[2] | Biodegradable, uniform pheromone dispersion, fewer production steps.[1][2] | Newer technology, may require further optimization for different environmental conditions. |

| Injection-Molded Biodegradable Dispenser | 0.5 - 2.0 wt% | Maize starch-based polymer | Controlled release | Not specified | Biodegradable, can be molded into various shapes for easy application. | Release rates are dependent on the specific polymer blend and molding conditions. |

| Rubber Septa | Variable | Natural or synthetic rubber | First-order | Widely used for monitoring, efficacy depends on loading dose and environmental factors. | Inexpensive, easy to prepare in the lab. | Release rate can be variable and highly dependent on temperature. |

| Polyethylene Vials | Variable | Polyethylene | Zero-order (initially) | Commonly used in commercial lures, provides a relatively stable release. | Protects the pheromone from degradation. | Not biodegradable. |

Visualization of Experimental Workflows

References

Application Notes and Protocols for Behavioral Bioassays of (Z,E)-9,12-Tetradecadienyl Acetate

Introduction

(Z,E)-9,12-Tetradecadienyl acetate (ZETA) is a potent sex pheromone component for a variety of lepidopteran pests, making it a critical tool for integrated pest management (IPM) programs.[1][2][3] It is the primary attractant for several economically significant stored-product moths, including the Indian Meal Moth (Plodia interpunctella), the Mediterranean Flour Moth (Ephestia kuehniella), and the Almond Moth (Cadra cautella).[4][5] ZETA is also a key pheromonal component for agricultural pests such as the beet armyworm (Spodoptera exigua).[6] Its applications in pest management are primarily focused on monitoring, mass trapping, and mating disruption.[1][2][3]

These application notes provide detailed protocols for three essential behavioral bioassays to evaluate the efficacy of ZETA: Electroantennography (EAG), Wind Tunnel Bioassays, and Field Trapping Studies.

Electroantennography (EAG) Bioassay

EAG is a technique used to measure the electrical output of an insect's entire antenna in response to an olfactory stimulus.[7] It is an invaluable primary screening tool to determine if a target insect species can detect ZETA. A positive EAG response indicates that the pheromone is binding to olfactory receptors on the antenna and eliciting a sensory response.[7]

Experimental Protocol

a. Insect Preparation:

-

Use 2-3 day old male moths of the target species (e.g., Plodia interpunctella), as they are typically most responsive to female sex pheromones.

-

Anesthetize the moth by chilling it on ice or with a brief exposure to carbon dioxide.[8]

-

Carefully excise one antenna at its base using micro-scissors.[4][9]

-

Mount the excised antenna between two electrodes using a conductive gel. The basal end of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode.[4]

b. Pheromone and Stimulus Delivery:

-

Prepare serial dilutions of ZETA in a high-purity solvent such as hexane (e.g., 0.1, 1, 10, 100 ng/µL).

-

Apply a known volume (e.g., 10 µL) of the ZETA solution onto a small piece of filter paper.

-

Insert the filter paper into a Pasteur pipette.

-

Deliver a puff of purified, humidified air through the pipette, directing the airflow over the mounted antenna. The puff duration should be standardized (e.g., 0.5 seconds).

-

Include a solvent-only control and a standard reference compound known to elicit a response to ensure the preparation is viable.

c. Data Recording and Analysis:

-

The electrical potential difference between the two electrodes is amplified and recorded using specialized software.

-

The amplitude of the depolarization (in millivolts, mV) is the primary measure of the antennal response.

-

Record the responses to each concentration of ZETA and the controls.

-

Normalize the responses by subtracting the response to the solvent control.

-

Generate a dose-response curve by plotting the mean EAG response against the logarithm of the ZETA concentration.

Data Presentation

Table 1: Representative Electroantennogram (EAG) Dose-Response of Male Plodia interpunctella to this compound (ZETA)

| ZETA Concentration (ng on filter paper) | Mean EAG Response (mV) ± SE |

| 0 (Solvent Control) | 0.1 ± 0.02 |

| 1 | 0.4 ± 0.05 |

| 10 | 0.9 ± 0.08 |

| 100 | 1.5 ± 0.12 |

| 1000 | 2.1 ± 0.15 |

Note: Data are representative and may vary based on experimental conditions and equipment.

Figure 1: Workflow for Electroantennography (EAG) Bioassay.

Wind Tunnel Bioassay

A wind tunnel provides a semi-controlled environment to observe the flight behavior of moths in response to a pheromone plume. This assay is a step up from EAG as it evaluates the entire behavioral cascade, from activation and taking flight to locating the pheromone source.

Experimental Protocol

a. Wind Tunnel Setup:

-

Use a wind tunnel with a flight section of at least 1.5-2.0 meters in length.[10][11]

-

Maintain a constant, laminar airflow (e.g., 0.3 m/s).[12]

-

Control environmental conditions, such as temperature (25 ± 2°C), humidity (60 ± 10% RH), and lighting (dim red light for nocturnal species).[10][11][12]

-

Place the pheromone lure at the upwind end of the tunnel.[10]

b. Insect and Pheromone Preparation:

-

Use 2-3 day old virgin male moths, conditioned to the tunnel's light and temperature for at least 30 minutes before the trial.

-

Prepare ZETA lures by applying a known amount of the compound in a suitable solvent to a dispenser, such as a rubber septum or filter paper.

-

Allow the solvent to evaporate completely before placing the lure in the wind tunnel.

c. Bioassay Procedure:

-

Place an individual moth on a release platform at the downwind end of the tunnel.

-

Allow the moth to acclimate for a few minutes before releasing it into the pheromone plume.

-

Observe and record the moth's behavior for a set period (e.g., 3-5 minutes).[10]

-

Key behaviors to score include:

-

Wing fanning: Rapid wing vibration while stationary.

-

Taking flight: Initiation of flight from the release platform.

-

Upwind flight: Oriented flight towards the pheromone source.

-

Casting/Zig-zag flight: Characteristic side-to-side flight within the plume.

-

Source contact/Landing: Arrival at the pheromone source.[12]

-

-

Test a sufficient number of moths (e.g., 20-30) for each ZETA concentration and a solvent control.

Data Presentation

Table 2: Representative Behavioral Responses of Male Ephestia kuehniella in a Wind Tunnel to Various Doses of this compound (ZETA)

| ZETA Dose on Lure (µg) | % Wing Fanning | % Taking Flight | % Upwind Flight (≥ half distance) | % Source Contact |

| 0 (Control) | 5 | 10 | 0 | 0 |

| 0.1 | 45 | 60 | 35 | 20 |

| 1 | 75 | 85 | 70 | 65 |

| 10 | 90 | 95 | 85 | 80 |

| 100 | 85 | 90 | 80 | 75 |

Note: Data are representative. High concentrations can sometimes lead to a slight decrease in source contact due to sensory adaptation or confusion.

Figure 2: Workflow for Wind Tunnel Bioassay.

Field Trapping Studies

Field trapping is the definitive test of a pheromone lure's efficacy under real-world conditions. It is used for monitoring pest populations, determining the timing of pest activity, and evaluating the effectiveness of control measures like mating disruption.

Experimental Protocol

a. Trap and Lure Preparation:

-

Select a standard trap type, such as a delta trap or a funnel trap, with a sticky liner or a killing agent to retain captured moths.

-

Prepare lures by loading rubber septa or other controlled-release dispensers with precise amounts of ZETA.

-

Handle lures with gloves to avoid contamination.[13]

b. Experimental Design:

-

Select a suitable location, such as a food storage facility for stored-product moths or an agricultural field for crop pests.

-

Establish a grid of traps, ensuring sufficient distance between traps (e.g., 10-20 meters) to avoid interference.[14]

-

Randomly assign different ZETA doses and a no-lure control to the traps. Replicate each treatment several times (e.g., 4-5 blocks).

-

For mating disruption studies, deploy the ZETA dispensers throughout the treated plot at a specified density and place monitoring traps in both treated and untreated control plots.

c. Data Collection and Analysis:

-

Check traps at regular intervals (e.g., weekly) and record the number of target moths captured per trap.[15]

-

Replace lures and sticky liners as needed, typically every 4-6 weeks, depending on the lure's field life and environmental conditions.[13]

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the mean trap captures for different ZETA doses.

-

For mating disruption trials, calculate the percent reduction in trap capture in the treated plots compared to the control plots. A significant reduction indicates successful disruption of mate-finding behavior.

Data Presentation

Table 3: Field Trapping Efficacy of this compound (ZETA) for Plodia interpunctella in a Warehouse Setting

| ZETA Dose per Lure (mg) | Mean Moths per Trap per Week ± SE |

| 0 (Control) | 2 ± 0.5 |

| 0.1 | 25 ± 3.1 |

| 1.0 | 58 ± 5.6 |

| 10.0 | 65 ± 6.2 |

Source: Data adapted from studies on P. interpunctella pheromone trapping.[13]

Table 4: Mating Disruption Efficacy of this compound (ZETA) against Cadra cautella

| Treatment | Population Size (Moths/m³) | Mean Mating Percentage (%) | Mating Disruption (%) |

| Control | Low (0.5) | 85 | - |

| ZETA (4.5 mg) | Low (0.5) | 30 | 64.7 |

| Control | Medium (1.0) | 88 | - |

| ZETA (4.5 mg) | Medium (1.0) | 42 | 52.3 |

| Control | High (1.5) | 92 | - |

| ZETA (4.5 mg) | High (1.5) | 55 | 40.2 |

Source: Data adapted from mating disruption studies on C. cautella.[16]

Figure 3: Workflow for Field Trapping Studies.

Conclusion

The behavioral bioassays outlined provide a comprehensive framework for evaluating the efficacy of this compound. Starting with EAG to confirm sensory detection, followed by wind tunnel assays to assess behavioral responses in a controlled environment, and culminating in field trapping studies to determine real-world effectiveness, researchers can build a robust data package to support the development and implementation of ZETA-based pest management strategies.

References

- 1. Quantitative analysis of sex-pheromone coding in the antennal lobe of the moth Agrotis ipsilon: a tool to study network plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - Data from: Behavioral response of unmated female Plodia interpunctella Hubner (Lepidoptera:Pyralidae) to synthetic sex pheromone lure - Ag Data Commons - Figshare [agdatacommons.nal.usda.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchtrend.net [researchtrend.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. brucealberts.ucsf.edu [brucealberts.ucsf.edu]

- 16. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z,E)-9,12-Tetradecadienyl Acetate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield in the synthesis of (Z,E)-9,12-Tetradecadienyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

A1: this compound is the major sex pheromone component for a variety of economically important insect pests, including the Indian meal moth (Plodia interpunctella), Mediterranean flour moth (Ephestia kuehniella), and almond moth (Cadra cautella).[1] Its biological activity is highly dependent on its specific stereochemistry; the (9Z,12E) isomer is the active component, while other stereoisomers can be inactive or even inhibitory. Therefore, achieving high stereoselectivity in the synthesis is crucial for its effectiveness in pest management applications like mating disruption and mass trapping.[1]

Q2: What are the common synthetic strategies for obtaining this compound?

A2: The most common synthetic strategies include:

-

Wittig Reaction: This is a widely used method for forming the C=C double bonds. Typically, a C10 phosphonium ylide is reacted with a C4 aldehyde, or a C12 ylide with a C2 aldehyde, to form the tetradecadienol precursor.[2]

-

Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that often provides better E-selectivity and easier purification.[3]

-

Cross-Metathesis: This is a more modern approach that can offer high stereoselectivity, particularly for the Z-double bond, using specific ruthenium or molybdenum catalysts.[4]

-

Biosynthesis: Engineered yeast (Saccharomyces cerevisiae) can be used for the biological production of the pheromone, offering a "green chemistry" alternative to chemical synthesis.[5]

Q3: What are the main causes of low yield in the synthesis of this compound?

A3: Low yields can stem from several factors:

-

Poor Stereoselectivity: Formation of undesired E/Z isomers during the double bond formation steps (e.g., Wittig reaction) is a primary cause.

-

Side Reactions: Competing reactions can reduce the amount of desired product.

-

Difficult Purification: The final product can be difficult to separate from byproducts, such as triphenylphosphine oxide in the case of the Wittig reaction, leading to product loss during purification.

-

Suboptimal Reaction Conditions: Incorrect choice of solvents, bases, temperature, or catalysts can significantly impact the reaction outcome.

-

Impure Starting Materials: The purity of the starting aldehyde and phosphonium salt is critical for a successful reaction.

Troubleshooting Guides

Issue 1: Low Z-selectivity in the Wittig Reaction

Description: The Wittig reaction to form the Z-double bond is producing a high proportion of the E-isomer, leading to a low yield of the desired (Z,E)-isomer.

Possible Causes & Solutions:

| Possible Cause | Recommended Solution |

| Use of a stabilized or semi-stabilized ylide. | For high Z-selectivity, a non-stabilized ylide (e.g., an alkyltriphenylphosphonium salt) is crucial.[6] |

| Reaction conditions favoring E-isomer formation. | Use aprotic, non-polar solvents like THF or ether. Employ strong, non-lithium bases such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) to generate the ylide under salt-free conditions.[7] |

| Equilibration of intermediates. | Run the reaction at low temperatures (e.g., -78°C) to favor kinetic control and minimize equilibration to the more stable E-isomer. |

Issue 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO)

Description: After the Wittig reaction, the byproduct triphenylphosphine oxide is co-eluting with the product during chromatography or is difficult to remove by other means, resulting in an impure product and low isolated yield.

Possible Causes & Solutions:

| Possible Cause | Recommended Solution |

| High polarity of the product. | If the product is an alcohol, consider acetylating it before purification, as the acetate is less polar and may separate more easily from TPPO. |

| Suboptimal purification method. | Crystallization: TPPO can sometimes be crystallized out from non-polar solvents like hexane or a mixture of ether and hexane at low temperatures. Chromatography: Use a less polar eluent system if possible. A gradient elution might be necessary. Chemical Conversion: In some cases, TPPO can be converted to a more easily separable derivative, but this adds extra steps. |

| Large scale of the reaction. | For larger scale reactions, precipitation of TPPO from a suitable solvent system is often the most practical approach. |

Issue 3: Low Yield in the Acetylation Step

Description: The conversion of the (Z,E)-9,12-tetradecadien-1-ol to the final acetate product is incomplete or results in a low yield.

Possible Causes & Solutions:

| Possible Cause | Recommended Solution |

| Inefficient acetylating agent or catalyst. | Use a slight excess of acetic anhydride with pyridine as a catalyst. For more stubborn acetylations, 4-dimethylaminopyridine (DMAP) can be used as a more potent catalyst.[8] |

| Presence of moisture. | Ensure all glassware is dry and use anhydrous solvents. Moisture can hydrolyze the acetic anhydride. |

| Suboptimal reaction temperature. | The reaction is typically carried out at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50°C) can be applied, but monitor for side reactions. |

| Workup issues. | During the aqueous workup, ensure the pH is adjusted correctly to remove excess pyridine and acetic acid without hydrolyzing the newly formed ester. |

Experimental Protocols

Protocol 1: Synthesis of (Z,E)-9,12-tetradecadien-1-ol via Wittig Reaction

This protocol describes the synthesis of the alcohol precursor.

Step 1: Preparation of the Phosphonium Ylide

-

To a flame-dried, three-necked flask under an argon atmosphere, add ethyltriphenylphosphonium bromide (1.1 eq).

-

Add dry tetrahydrofuran (THF).

-

Cool the suspension to -78°C in a dry ice/acetone bath.

-

Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.1 eq) dropwise.

-

Allow the mixture to stir at -78°C for 30 minutes, then warm to 0°C and stir for an additional 30 minutes. The formation of a characteristic orange-red color indicates ylide formation.

Step 2: Wittig Reaction

-

Cool the ylide solution back down to -78°C.

-

Slowly add a solution of (Z)-9-tetradecenal (1.0 eq) in dry THF dropwise.

-

Stir the reaction mixture at -78°C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

-

Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield (Z,E)-9,12-tetradecadien-1-ol.

Protocol 2: Acetylation of (Z,E)-9,12-tetradecadien-1-ol

-

Dissolve (Z,E)-9,12-tetradecadien-1-ol (1.0 eq) in anhydrous pyridine under an argon atmosphere.[8]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.5 eq) dropwise.[8]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0°C and slowly add water to quench the excess acetic anhydride.

-

Extract the mixture with diethyl ether (3 x).

-

Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by silica gel column chromatography if necessary.

Data Presentation

Table 1: Comparison of Synthetic Methods for (Z,E)-Dienes

| Method | Typical Reagents | Typical Z:E Ratio for non-stabilized ylides | Overall Yield | Key Advantages | Key Disadvantages |

| Wittig Reaction | Phosphonium salt, strong base (e.g., n-BuLi, NaHMDS), aldehyde/ketone | >95:5 (with salt-free conditions) | 40-70% | Wide functional group tolerance, reliable. | Stoichiometric phosphine oxide byproduct, can be difficult to achieve high Z-selectivity.[4] |

| Horner-Wadsworth-Emmons | Phosphonate ester, base (e.g., NaH), aldehyde/ketone | Typically E-selective, but Z-selective variants exist. | 60-90% | Water-soluble phosphate byproduct is easily removed, generally higher yielding.[3] | Phosphonate esters with electron-withdrawing groups are required. |

| Cross-Metathesis | Alkene starting materials, Ruthenium or Molybdenum catalyst | >95:5 (with Z-selective catalysts) | 60-85% | High stereoselectivity, catalytic process.[4] | Catalyst can be expensive and sensitive to impurities. |

| Biosynthesis | Engineered yeast, fatty acid precursors | Highly specific | Variable (titer dependent) | "Green" synthesis, high stereopurity.[5] | Can be complex to set up and optimize, lower overall production scale compared to chemical synthesis. |

Mandatory Visualization

Caption: Synthetic workflow for this compound via the Wittig reaction.

Caption: Troubleshooting logic for low yield in the synthesis.

References

- 1. Tetradecadienyl acetates - Wikipedia [en.wikipedia.org]

- 2. nyxxb.cn [nyxxb.cn]

- 3. differencebetween.com [differencebetween.com]

- 4. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Stability and degradation issues of (Z,E)-9,12-Tetradecadienyl acetate in field conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of (Z,E)-9,12-Tetradecadienyl acetate (ZETA) in field conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during field experiments with ZETA.

Issue 1: Rapid Loss of Pheromone Activity in the Field

-

Question: My pheromone lures are losing their attractiveness to the target insect species much faster than expected. What could be the cause?

-

Answer: Rapid loss of activity is often due to the degradation of ZETA. The primary culprits in field conditions are UV radiation from sunlight, high temperatures, and oxidation. The conjugated diene system in ZETA is particularly susceptible to photo-oxidation and isomerization when exposed to UV light.[1] High ambient temperatures can accelerate both degradation and the release rate of the pheromone from the dispenser, depleting it prematurely.

Troubleshooting Steps:

-

Evaluate Dispenser Type: Are you using a dispenser designed to protect the pheromone from UV light and regulate its release? Materials like polyethylene or specialized polymer blends can offer protection and ensure a more stable release profile.[2][3]

-

Consider Formulation: Does your formulation include a UV protectant and an antioxidant? These additives are crucial for preserving the chemical integrity of ZETA in the field.[4]

-

Check Storage and Handling: Were the lures stored in a freezer and protected from light before deployment as recommended?[5] Improper storage can lead to degradation before the experiment even begins.

-

Analyze Environmental Conditions: Was the deployment period characterized by unusually high temperatures or intense solar radiation? These factors can significantly shorten the effective life of the lure.

-

Chemical Analysis: If possible, retrieve a lure from the field and analyze its ZETA content and purity using Gas Chromatography-Mass Spectrometry (GC-MS). This will confirm if degradation has occurred and may help identify degradation byproducts.

Issue 2: Inconsistent or Unreliable Trap Catches

-

Question: I am observing highly variable insect capture rates between traps with identical lures and placement. What could be causing this inconsistency?

-

Answer: Inconsistent results can stem from a variety of factors including micro-environmental differences, improper handling, and degradation of the pheromone. Air currents, for example, can significantly alter the shape and reach of the pheromone plume, affecting its ability to attract insects to the trap.[6] Cross-contamination during handling can also lead to misleading results.

Troubleshooting Steps:

-

Standardize Handling Procedures: Always use gloves or clean forceps when handling lures to avoid contamination.[5] Use separate tools for different pheromone lures.

-

Assess Trap Placement: Are the traps placed at a consistent height and orientation relative to wind direction and crop canopy? Even small variations can impact the pheromone plume.

-

Evaluate Lure Integrity: Visually inspect the lures for any signs of physical degradation or discoloration. Analyze a subset of lures to ensure consistent loading and purity of ZETA.

-

Monitor Micro-climates: Record temperature, humidity, and wind speed at each trap location if possible. This data can help explain variability in capture rates.

-

Consider Competing Pheromone Sources: Are there other natural or artificial sources of ZETA or similar compounds in the vicinity that could be interfering with your traps?

Frequently Asked Questions (FAQs)

Storage and Handling

-

Q1: How should I store my ZETA lures?

-

A1: Pheromone lures should be stored in a freezer, ideally at -20°C, in their original sealed packaging to maintain their effectiveness for up to two to three years.[5] Avoid repeated freeze-thaw cycles.

-

-

Q2: What precautions should I take when handling ZETA lures in the lab and field?

-

A2: To prevent contamination and degradation, handle lures with clean gloves or forceps.[5] Avoid touching the lures with bare hands. When transporting lures to the field, keep them in a cool, dark container.

-

Degradation and Stability

-

Q3: What are the main degradation pathways for ZETA in the field?

-

A3: The primary degradation pathways for ZETA are photo-oxidation and isomerization caused by UV radiation.[1] Hydrolysis of the acetate ester and oxidation by atmospheric components like ozone can also occur, though typically at a slower rate.

-

-

Q4: How can I minimize the degradation of ZETA in my experiments?

-

A4: Use formulations that contain UV protectants and antioxidants.[4] Select dispensers made from materials that shield the pheromone from direct sunlight. Deploy lures during periods of lower UV intensity if the experimental design allows.

-

-

Q5: What are the likely degradation byproducts of ZETA?

-

A5: Photo-oxidation can lead to the formation of smaller, more volatile compounds through cleavage of the double bonds. Isomerization can alter the Z/E configuration of the double bonds, rendering the pheromone inactive. Hydrolysis would yield (Z,E)-9,12-Tetradecadien-1-ol and acetic acid.

-

Quantitative Data on ZETA Degradation